molecular formula C13H13NO B14388576 2,5-Dimethyl-1-phenylpyridin-4(1H)-one CAS No. 88091-04-7

2,5-Dimethyl-1-phenylpyridin-4(1H)-one

Cat. No.: B14388576
CAS No.: 88091-04-7
M. Wt: 199.25 g/mol
InChI Key: QPZHYTYKOFBWFV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenylpyridin-4(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom (pyridinone core). The compound features a phenyl group at the 1-position and methyl substituents at the 2- and 5-positions. Pyridinones are notable for their diverse applications in medicinal chemistry, materials science, and catalysis due to their electronic and hydrogen-bonding properties. Structural determination of such compounds often employs X-ray crystallography (e.g., SHELX programs for refinement) and spectroscopic methods like NMR (as seen in studies of analogous heterocycles) .

Properties

CAS No.

88091-04-7

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,5-dimethyl-1-phenylpyridin-4-one

InChI

InChI=1S/C13H13NO/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

QPZHYTYKOFBWFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylpyridin-4(1H)-one typically involves the reaction of 2,5-dimethylpyridine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then refluxed, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

2,5-Dimethyl-1-phenylpyridin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Pyridinones vs. Quinazolinones

The pyridinone scaffold differs from quinazolinones (e.g., 2,3-dihydroquinazolin-4(1H)-one derivatives in Fig. 1 of ) in ring size, saturation, and electronic properties:

  • Pyridinones: Contain a single nitrogen atom in a six-membered unsaturated ring. The 2,5-dimethyl-1-phenyl substitution pattern in the target compound may favor planar conformations, enhancing aromaticity and stability.
  • Quinazolinones: Feature a bicyclic structure with two nitrogen atoms, often associated with diverse bioactivities, such as SIRT1 inhibition (e.g., MHY2251 in ).

Table 1: Structural and Functional Comparison

Property 2,5-Dimethyl-1-phenylpyridin-4(1H)-one 2,3-Dihydroquinazolin-4(1H)-one (e.g., MHY2251)
Core Structure Monocyclic pyridinone Bicyclic quinazolinone
Nitrogen Atoms 1 2
Aromaticity Fully unsaturated Partially saturated (dihydro)
Bioactivity Not explicitly reported (in evidence) SIRT1 inhibition
Synthesis Complexity Moderate (single-ring formation) Higher (bicyclic system requires cyclization)
Substituent Effects: Methyl vs. Bulkier Groups

Compared to guaianolide sesquiterpenes ( ) or polyprenylated acylphloroglucinols ( ), the target compound’s simplicity (methyl and phenyl groups) reduces steric hindrance, favoring synthetic accessibility. For instance:

  • Methyl Groups : In this compound, these substituents likely downfield-shift adjacent protons in ¹H NMR (cf. DMSO-d6 data for methyl-bearing compounds in ).
  • Phenyl Group: Introduces distinct ¹³C NMR signals near 125–140 ppm for aromatic carbons, similar to phenyl-substituted quinazolinones .

Table 2: Key NMR Shifts in Analogues

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
Pyridinone derivatives ~2.3 (CH₃), ~6.8–7.5 (Ar) ~20 (CH₃), ~120–140 (Ar) Inferred
Quinazolinones ~3.5–4.5 (CH₂), ~7.0–8.0 ~40–50 (CH₂), ~110–160

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